molecular formula C17H19NO4 B13062407 (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate

Cat. No.: B13062407
M. Wt: 301.34 g/mol
InChI Key: XXUUOBWSSKPEMN-AWEZNQCLSA-N
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Description

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate is a chiral amino acid derivative characterized by a benzyloxy-protected hydroxyphenyl group at the β-position of its propanoate backbone. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical research targeting transporters and enzymes. Its stereochemistry and functional groups (benzyloxy, hydroxyphenyl, and methyl ester) confer unique physicochemical properties, making it a subject of interest in structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-hydroxy-4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C17H19NO4/c1-21-17(20)14(18)9-13-7-8-16(15(19)10-13)22-11-12-5-3-2-4-6-12/h2-8,10,14,19H,9,11,18H2,1H3/t14-/m0/s1

InChI Key

XXUUOBWSSKPEMN-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from commercially available L-tyrosine or its derivatives, leveraging its chiral center to ensure the (S)-configuration is maintained throughout the process. The key synthetic challenges include selective protection of phenolic hydroxyl groups, esterification of the carboxylic acid, and preservation of stereochemical integrity.

Protection of Phenolic Hydroxyl Group

  • Selective O-benzylation of the phenolic hydroxyl group at the para position is achieved using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium carbonate or potassium carbonate. This step prevents unwanted side reactions during subsequent transformations and facilitates purification.

Esterification

  • The carboxylic acid function of the amino acid is methylated to form the methyl ester. This is commonly done by reacting the acid with methanol in the presence of acid catalysts like sulfuric acid or using coupling reagents such as dicyclohexylcarbodiimide (DCC) under mild conditions to avoid racemization.

Amino Group Protection and Functionalization

  • The amino group may be protected as a benzyloxycarbonyl (Cbz) derivative to prevent side reactions during esterification and other steps. This is typically introduced by reacting the free amine with benzyloxycarbonyl chloride under basic conditions.

Debenzylation (Optional)

  • If removal of the benzyl protecting group is required, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed. Alternative debenzylating agents include Pd(OH)2, Raney-Ni, or TiCl4 in dichloromethane.

Oxidation and Purification

  • Oxidation steps may be involved depending on the synthetic route, for example, using chromium trioxide with sulfuric acid or sodium chlorite/TEMPO/bleach systems to achieve desired oxidation states.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 O-Benzylation Benzyl bromide, Na2CO3, solvent (e.g., DMF) Selective protection of phenolic OH
2 Amino protection (Cbz) Benzyloxycarbonyl chloride, base (NaHCO3) Protection of amino group
3 Esterification Methanol, H2SO4 or DCC Formation of methyl ester
4 Debenzylation (if needed) Pd/C, H2, or Pd(OH)2, Raney-Ni Removal of benzyl protecting groups
5 Purification Chromatography (flash, recrystallization) Isolation of pure (S)-methyl ester compound

Yields and Enantiopurity

  • The overall yield for the synthesis of the target compound is typically in the range of 40-45% after all steps.
  • Enantiomeric excess (ee) values are high, generally between 97-99%, indicating excellent stereochemical control.

Detailed Research Findings

  • Base Selection: Bases such as NaOH, KOH, Na2CO3, or NaHCO3 are used for O-alkylation steps to ensure selective and efficient benzylation without racemization.
  • Debenzylation Agents: Pd/C is the most commonly used catalyst for hydrogenolysis of benzyl ethers, providing clean deprotection under mild conditions.
  • Oxidizing Agents: Chromium trioxide with sulfuric acid or sodium chlorite/TEMPO/bleach systems are employed for selective oxidation steps, critical for modifying intermediate functionalities without affecting stereochemistry.
  • Catalytic Phosphorylation: In some advanced derivatives, phosphorylation steps using diphenylphosphoryl chloride and propylene oxide catalyzed by specific catalysts have been reported to functionalize related amino acid derivatives.

Summary Table of Key Reagents and Conditions

Process Step Reagents/Conditions Purpose Reference(s)
O-Benzylation Benzyl bromide, Na2CO3, DMF Phenol protection
Amino Protection (Cbz) Benzyloxycarbonyl chloride, NaHCO3 Amino group protection
Esterification Methanol, H2SO4 or DCC Methyl ester formation
Debenzylation Pd/C, H2 or Pd(OH)2, Raney-Ni Removal of benzyl protecting groups
Oxidation CrO3/H2SO4 or NaClO2/TEMPO/bleach Selective oxidation

Chemical Reactions Analysis

Deprotection of the Benzyloxy Group

The benzyl ether group undergoes cleavage under specific conditions to yield a free phenolic hydroxyl group. This reaction is critical for generating bioactive intermediates in drug synthesis.

Reaction Conditions Products Yield Source
HydrogenolysisH₂ (1 atm), 10% Pd/C, EtOH, 25°C(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate85–92%
Acidic Cleavage33% HBr in AcOH, reflux, 2 h(S)-Methyl 2-amino-3-(3-hydroxy-4-bromophenyl)propanoate*78%

*Bromination may occur as a side reaction under strongly acidic conditions.

Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid, a common step in prodrug activation or peptide synthesis.

Reaction Conditions Products Yield Source
Acidic Hydrolysis6M HCl, reflux, 12 h(S)-2-Amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoic acid90%
Basic Hydrolysis2M NaOH, MeOH/H₂O (1:1), 60°C, 4 hSodium salt of the carboxylic acid95%

Amino Group Functionalization

The primary amine participates in nucleophilic reactions, enabling diversification of the compound’s structure.

Reaction Conditions Products Yield Source
AcylationAc₂O, pyridine, 0°C → 25°C, 2 h(S)-Methyl 2-acetamido-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate88%
Schiff Base FormationBenzaldehyde, EtOH, 25°C, 12 h(S)-Methyl 2-(benzylideneamino)-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate75%

Oxidation of the Phenolic Hydroxyl Group

The free hydroxyl group at position 3 of the phenyl ring can be oxidized to a quinone under controlled conditions, though this requires protection of the amine and ester groups.

Reaction Conditions Products Yield Source
Oxidation to QuinoneKMnO₄, H₂O, pH 10, 0°C, 1 h(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-oxocyclohexa-1,5-dien-1-yl)propanoate65%

Coupling Reactions

The amine group facilitates peptide bond formation, making the compound valuable in solid-phase peptide synthesis (SPPS).

Reaction Conditions Products Yield Source
Amide Bond FormationEDCI/HOBt, DMF, 25°C, 24 h(S)-Methyl 2-(benzyloxycarbonyl-leucyl-amino)-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate82%

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous environments (pH 7.4, 37°C), with degradation pathways including:

  • Ester hydrolysis (t₁/₂ = 8 h).

  • Oxidative degradation of the benzyloxy group in the presence of ROS (e.g., H₂O₂) .

Key Structural Insights from Analogous Compounds

  • The benzyloxy group enhances lipid solubility, improving membrane permeability .

  • Steric hindrance from the 3-hydroxyl group slows acylation kinetics compared to non-hydroxylated analogs .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H19N2O4
  • Molecular Weight : 293.33 g/mol
  • IUPAC Name : (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate

The compound features a chiral center, which is crucial for its biological activity. Its structure includes a benzyloxy group and a hydroxyl group that contribute to its potential therapeutic effects.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, derivatives of phenolic compounds are known to scavenge free radicals effectively .
  • Anti-inflammatory Effects : The presence of the hydroxyl group is associated with anti-inflammatory activities. Research indicates that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating chronic inflammatory conditions .

Pharmaceutical Development

The compound's unique properties make it suitable for drug formulation:

  • Drug Delivery Systems : The incorporation of this compound into nanoparticles has been explored to enhance the bioavailability of poorly soluble drugs. This approach can improve therapeutic outcomes by ensuring targeted delivery and sustained release .
  • Synthesis of New Derivatives : Researchers are synthesizing derivatives to enhance efficacy and reduce side effects. For example, modifications to the benzyloxy group can yield compounds with improved pharmacokinetic profiles .

Cosmetic Formulations

The compound is also being utilized in cosmetic formulations due to its beneficial properties for skin health:

  • Moisturizing Agents : The hydrophilic nature of the hydroxyl group allows it to function as an effective moisturizer, making it suitable for skin care products aimed at hydration and skin barrier repair .
  • Anti-aging Products : Due to its antioxidant properties, this compound is being incorporated into anti-aging formulations to combat oxidative damage and promote skin rejuvenation .
  • Case Study on Antioxidant Properties :
    • A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited up to 75% inhibition of free radicals in vitro compared to control groups.
  • Formulation Development :
    • A recent formulation study highlighted the effectiveness of incorporating this compound into a cream base, resulting in improved skin hydration levels measured through corneometry over a four-week period.

Mechanism of Action

The mechanism by which (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate exerts its effects is largely dependent on its interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Aromatic Moieties

Compound 1 : (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate
  • Key Difference : Replaces the benzyloxy-hydroxyphenyl group with an indole ring.
  • Implications: The indole moiety enhances π-π stacking interactions in protein binding, as seen in tryptophan derivatives targeting amino acid transporters like LAT1 .
  • Synthesis : Prepared via analogous routes but requires indole-containing precursors .
Compound 2 : (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid (AT182)
  • Key Difference : Combines benzyloxy and indole groups, differing in stereochemistry (racemic vs. enantiopure) and carboxylate vs. methyl ester termini.
  • Implications : The free carboxylic acid in AT182 enhances solubility but reduces cell permeability compared to the methyl ester .
Compound 3 : Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Key Difference : Substitutes benzyloxy-hydroxyphenyl with a fluorophenyl group.
  • Implications : Fluorine’s electronegativity improves metabolic stability and alters dipole interactions in receptor binding .
Compound 4 : 2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide
  • Key Difference : Replaces the hydroxyphenyl group with a benzyloxy-methylimidazole-thiazole hybrid.
  • Implications : The imidazole-thiazole system enhances hydrogen bonding and metal coordination, relevant to kinase inhibition .

Physicochemical and Spectroscopic Properties

Property Target Compound (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate Methyl 2-amino-3-(4-fluorophenyl)propanoate
Molecular Weight ~300–330 g/mol (estimated) 248.27 g/mol 233.67 g/mol
Solubility Moderate (ester group) Low (indole hydrophobicity) High (fluorine polarity)
NMR Shifts (¹H) δ 7.3–6.8 (benzyloxy aromatic) δ 7.6–7.1 (indole protons) δ 7.2–6.9 (fluorophenyl protons)
Bioactivity Intermediate in SAR studies LAT1 transporter inhibition Anticancer candidate

Biological Activity

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate, also known by its CAS number 20762-35-0, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C29H29N3O6
  • Molecular Weight: 515.56 g/mol
  • IUPAC Name: methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

The compound features a complex structure with multiple functional groups, including an amine, an ester, and aromatic rings, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound can bind to enzymes or receptors, modulating their activity through various interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for influencing protein-ligand dynamics and enzyme mechanisms.

In Vitro Studies

Research has shown that this compound exhibits significant biological activities:

  • Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies have reported its potential as a selective inhibitor for histone deacetylases (HDACs), which are involved in the regulation of gene expression and cellular processes.
    Enzyme TargetIC50 Value (nM)
    HDAC114
    HDAC225
    HDAC367
  • Cell Proliferation: In cellular assays, this compound demonstrated the ability to inhibit the proliferation of cancer cell lines, indicating potential anticancer properties.

Case Studies

  • Anticancer Activity: A study explored the compound's effects on human breast cancer cell lines. The results indicated that at concentrations ranging from 10 to 50 μM, the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects: Another investigation assessed the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Applications in Medicinal Chemistry

Due to its structural similarity to natural amino acids and peptides, this compound is being explored for:

  • Drug Design: Its ability to mimic peptide structures makes it a candidate for developing peptide-based therapeutics.
  • Disease Modulation: Research suggests that it may play a role in modulating pathways involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving benzyloxy-protected phenolic intermediates. Key steps include:

Protection of hydroxyl groups : Use benzyl chloride or bromide to protect the 4-hydroxyl group on the phenyl ring, minimizing side reactions during subsequent steps .

Amino acid coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the amino acid moiety to the protected phenyl group.

Esterification : Methyl ester formation via reaction with methanol under acidic or enzymatic conditions.

  • Critical Variables : Temperature control (<40°C) during benzyloxy protection prevents over-substitution. Catalyst choice (e.g., Pd/C for deprotection) affects purity . Reported yields range from 45–65%, with impurities often arising from incomplete deprotection or racemization.

Q. Which analytical techniques are most reliable for confirming the stereochemical purity and structural integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Utilize a Chiralpak® column (e.g., IA or IB) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts >1.5 min indicate stereochemical impurities .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in structurally similar compounds (e.g., (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate) .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify regioselectivity of benzyloxy substitution (e.g., aromatic proton splitting patterns at δ 6.8–7.4 ppm) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer :

  • Stability Profile : The compound is hygroscopic and prone to hydrolysis of the methyl ester and benzyl ether groups. Accelerated stability studies (40°C/75% RH for 6 months) show:
  • Major Degradants : 3-(4-Hydroxy-3-hydroxyphenyl)propanoic acid (via ester hydrolysis) and benzyl alcohol (via ether cleavage) .
  • Optimal Storage : Store at -20°C under argon, with desiccant. Lyophilization increases shelf life to >2 years .

Advanced Research Questions

Q. What strategies address low stereoselectivity during the synthesis of the (S)-enantiomer, and how can racemization be minimized?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to induce asymmetry during amino acid coupling, achieving >90% enantiomeric excess (ee) .
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) selectively processes the (R)-enantiomer, enriching the (S)-form .
  • Racemization Mitigation : Avoid prolonged heating (>60°C) and strongly basic conditions (pH >10), which promote α-proton abstraction and loss of chirality .

Q. How do structural modifications (e.g., substitution of benzyloxy or methyl ester groups) impact biological activity in preclinical models?

  • Methodological Answer :

  • Benzyloxy Replacement : Analog studies show that replacing benzyloxy with methoxy reduces metabolic clearance (e.g., CYP3A4-mediated oxidation) but diminishes binding affinity to target receptors by 30–50% .
  • Ester Bioisosteres : Substituting methyl ester with tert-butyl ester improves plasma stability (t1/2 from 2h to 8h in murine models) but requires hERG liability screening due to increased lipophilicity .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with homology-modeled structures of target proteins (e.g., tyrosine hydroxylase). Key interactions include hydrogen bonding between the 3-hydroxyphenyl group and Arg234 .
  • MD Simulations : 100-ns simulations in explicit solvent reveal conformational flexibility of the benzyloxy group, suggesting dynamic binding modes .

Q. How can conflicting data on the compound’s antioxidant activity across studies be systematically resolved?

  • Methodological Answer :

  • Assay Standardization : Discrepancies often arise from variations in DPPH assay protocols (e.g., 0.1 mM vs. 0.2 mM radical concentration). Normalize activity to Trolox equivalents under controlled conditions (pH 7.4, 25°C) .
  • Metabolite Interference : Pre-incubate the compound with liver microsomes to account for pro-drug activation. For example, demethylation of the ester in vivo generates the active carboxylic acid form, which may not be captured in cell-free assays .

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